({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine
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Overview
Description
({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine is a chemical compound with the molecular formula C9H11F2NS It is characterized by the presence of a difluoromethyl group attached to a sulfanylphenyl moiety, which is further connected to a methylamine group
Mechanism of Action
Target of Action
The compound is a derivative of difluoromethylation, which has been extensively studied for its potential applications in various fields .
Mode of Action
The exact mode of action of ({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine
Difluoromethylation processes, which this compound is a part of, involve the formation of x–cf2h bonds where x can be c (sp), c (sp2), c (sp3), o, n, or s . This suggests that the compound might interact with its targets through these bonds.
Biochemical Pathways
The specific biochemical pathways affected by This compound
Difluoromethylation processes have been shown to streamline access to molecules of pharmaceutical relevance , suggesting that this compound could potentially influence a variety of biochemical pathways.
Result of Action
The molecular and cellular effects of This compound
The compound’s involvement in difluoromethylation processes suggests that it could potentially influence the structure and function of target molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine typically involves the introduction of the difluoromethyl group to a phenylmethylamine precursor. One common method includes the reaction of 4-(methylthio)benzylamine with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of new functional groups replacing the difluoromethyl group.
Scientific Research Applications
Chemistry
In chemistry, ({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The difluoromethyl group can improve the metabolic stability and bioavailability of drug candidates, making it a valuable component in the development of new therapeutics .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials science. Its incorporation into polymers and other materials can impart desirable properties such as increased durability and resistance to degradation .
Comparison with Similar Compounds
Similar Compounds
- {4-[(Difluoromethyl)sulfonyl]phenyl}acetic acid
- {4-[(2,2,2-Trifluoroethyl)sulfonyl]phenyl}acetic acid
- [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid
Uniqueness
({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine is unique due to the presence of both a difluoromethyl group and a sulfanylphenyl moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, which are not commonly found in other similar compounds. Additionally, the presence of the methylamine group allows for further functionalization and derivatization, expanding its utility in various applications .
Properties
IUPAC Name |
1-[4-(difluoromethylsulfanyl)phenyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NS/c1-12-6-7-2-4-8(5-3-7)13-9(10)11/h2-5,9,12H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDHFCHGLJJFGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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